molecular formula C16H10O3 B2587496 2-Benzoylbenzofuran-5-carbaldehyde CAS No. 120973-72-0

2-Benzoylbenzofuran-5-carbaldehyde

Cat. No.: B2587496
CAS No.: 120973-72-0
M. Wt: 250.253
InChI Key: CLAPHTYIBWGUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoylbenzofuran-5-carbaldehyde is an organic compound with the molecular formula C16H10O3 It is a benzofuran derivative, characterized by the presence of a benzoyl group at the 2-position and a formyl group at the 5-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylbenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzofuran derivatives and benzoyl chloride in the presence of a base, such as pyridine, to facilitate the formation of the benzoyl group at the 2-position. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzoylbenzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Amines, thiols, halides

Major Products Formed

Scientific Research Applications

2-Benzoylbenzofuran-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoylbenzofuran-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The benzoyl group may also contribute to its overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

2-Benzoylbenzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

2-benzoyl-1-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-10-11-6-7-14-13(8-11)9-15(19-14)16(18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAPHTYIBWGUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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